Ethyl 2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetate
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Overview
Description
Ethyl 2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetate is a chemical compound with the molecular formula C7H13NO4S It is a derivative of thian-3-yl acetate, featuring an amino group and a dioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetate typically involves the reaction of ethyl acetate with a thian-3-yl derivative under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is monitored to maintain the desired reaction parameters, and the product is purified using techniques such as distillation or crystallization to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dioxo group to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethyl 2-(3-nitro-1,1-dioxo-1lambda6-thian-3-yl)acetate, while reduction could produce ethyl 2-(3-amino-1-hydroxy-1lambda6-thian-3-yl)acetate.
Scientific Research Applications
Ethyl 2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dioxo group can participate in redox reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetate: Similar structure but with a methyl group instead of an ethyl group.
2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl ester group makes it more lipophilic compared to its methyl ester and carboxylic acid counterparts, potentially affecting its solubility and reactivity.
Properties
Molecular Formula |
C9H17NO4S |
---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
ethyl 2-(3-amino-1,1-dioxothian-3-yl)acetate |
InChI |
InChI=1S/C9H17NO4S/c1-2-14-8(11)6-9(10)4-3-5-15(12,13)7-9/h2-7,10H2,1H3 |
InChI Key |
KOZNPVXMNVEDHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCCS(=O)(=O)C1)N |
Origin of Product |
United States |
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